molecular formula C16H16 B189919 (1-Phenyl-1-butenyl)benzene CAS No. 1726-14-3

(1-Phenyl-1-butenyl)benzene

Cat. No. B189919
CAS RN: 1726-14-3
M. Wt: 208.3 g/mol
InChI Key: FKDKAGHZAOFATR-UHFFFAOYSA-N
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Description

(1-Phenyl-1-butenyl)benzene, also known as 1-phenyl-1-butene, is an organic compound belonging to the family of alkenes. It is a colorless liquid with a pleasant odor and is used in a wide range of applications, including as a fragrance and flavor ingredient, in the production of cosmetics, and in organic synthesis. This compound has been studied intensively in recent years due to its potential applications in the pharmaceutical and biotechnology industries.

Scientific Research Applications

Gold(I)-Catalyzed Intermolecular Hydroalkoxylation

A study by Zhang and Widenhoefer (2008) demonstrated the use of (1-Phenyl-1-butenyl)benzene in the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This process resulted in high yields of products like (E)-(3-phenethoxy-1-butenyl)benzene, highlighting the compound's effectiveness in organic synthesis involving gold catalysts (Zhang & Widenhoefer, 2008).

Studying Reaction Mechanisms

Reynaud et al. (2011) explored the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under different conditions to distinguish between radical and carbanion intermediates. This research provides valuable insights into reaction mechanisms in organic chemistry (Reynaud et al., 2011).

Photophysical Measurements and Calculations

Levitus et al. (2001) conducted photophysical measurements and semiempirical calculations on 1,4-bis(phenylethynyl)benzene. Their work aimed to understand the effects of phenyl group rotation and chromophore aggregation in poly(phenyleneethynylene)s, contributing to the field of photochemistry (Levitus et al., 2001).

Charge Transfer and Emission Color Tuning

Bae et al. (2014) studied 1,4-Di-(1-Ar-o-carboran-2-yl)benzene derivatives for their emission properties. They discovered that altering the aryl substituent could significantly shift emission wavelengths, demonstrating the compound's potential in designing materials with specific optical properties (Bae et al., 2014).

Computational Investigation of Photochemistry

Ogliaro et al. (2006) used computational methods to investigate the photochemistry of 1-phenyl-1,3-butadiene, a structurally related compound. This study helped in understanding the behavior of such compounds under photochemical conditions (Ogliaro et al., 2006).

Ligand Synthesis and Coordination Chemistry

Research by Shah et al. (2000) on sterically encumbered systems involving phenyl compounds contributed to the synthesis of novel materials with low-coordinate phosphorus centers. Their work is significant in the field of coordination chemistry and material science (Shah et al., 2000).

Bioisosteric Replacements in Drug Design

Subbaiah and Meanwell (2021) discussed the strategic applications of bioisosteric replacements for phenyl rings in lead optimization and drug design. This research underscores the importance of phenyl compounds like (1-Phenyl-1-butenyl)benzene in medicinal chemistry (Subbaiah & Meanwell, 2021).

properties

IUPAC Name

1-phenylbut-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDKAGHZAOFATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938175
Record name 1,1'-(But-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenyl-1-butenyl)benzene

CAS RN

1726-14-3
Record name 1,1'-(But-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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